molecular formula C13H26O2 B1234197 9-Methyldodecanoic acid

9-Methyldodecanoic acid

Cat. No. B1234197
M. Wt: 214.34 g/mol
InChI Key: NQWYEPPIHUGBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyldodecanoic acid is a medium-chain fatty acid.
9-Methyl lauric acid, also known as 9-methyl laate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 9-Methyl lauric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 9-Methyl lauric acid has been detected in multiple biofluids, such as saliva and urine. Within the cell, 9-methyl lauric acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

Scientific Research Applications

1. Applications in Myocardial Fatty Acid Imaging

9-Methyldodecanoic acid derivatives have been explored for their potential in myocardial fatty acid imaging. A study involving trans-9(RS)-(18)F-fluoro-3,4(RS,RS)-methyleneheptadecanoic acid ((18)F-FCPHA) demonstrated promising results for assessing myocardial fatty acid metabolism using PET imaging. The fatty acid derivative was designed to mimic the uptake and partial metabolism mechanisms of natural fatty acids in the myocardium, showing significant heart accumulation and fast blood clearance in rats. This points to the potential of these derivatives in studying heart disease through PET imaging (Shoup, Elmaleh, Bonab, & Fischman, 2005).

properties

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

9-methyldodecanoic acid

InChI

InChI=1S/C13H26O2/c1-3-9-12(2)10-7-5-4-6-8-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15)

InChI Key

NQWYEPPIHUGBHF-UHFFFAOYSA-N

SMILES

CCCC(C)CCCCCCCC(=O)O

Canonical SMILES

CCCC(C)CCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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